Eugenol

Catalog No.
S527637
CAS No.
97-53-0
M.F
C10H12O2
M. Wt
164.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Eugenol

CAS Number

97-53-0

Product Name

Eugenol

IUPAC Name

2-methoxy-4-prop-2-enylphenol

Molecular Formula

C10H12O2

Molecular Weight

164.20 g/mol

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,11H,1,4H2,2H3

InChI Key

RRAFCDWBNXTKKO-UHFFFAOYSA-N

SMILES

OC1=CC=C(CC=C)C=C1OC

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
In water, 2460 mg/L at 25 °C
Miscible with alcohol, chloroform, ether, oils; one mL dissolves in 2 mL 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutions
Slightly soluble in water; Soluble in ether, most fixed oils
Soluble (in ethanol)

Synonyms

Eugenol; NSC 209525; NSC-209525; NSC209525

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)O

Description

The exact mass of the compound Eugenol is 164.0837 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.03 m2.46 mg/ml at 25 °cin water, 2460 mg/l at 25 °cmiscible with alcohol, chloroform, ether, oils; one ml dissolves in 2 ml 70% alcohol; soluble in glacial acetic acid, in aqueous fixed alkali hydroxide solutionsslightly soluble in water; soluble in ether, most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Caffeic Acids. It belongs to the ontological category of phenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Eugenol, chemically known as 4-allyl-2-methoxyphenol, has the molecular formula C₁₀H₁₂O₂. This compound appears as a colorless to pale yellow oily liquid with a characteristic clove-like aroma. It is slightly soluble in water but miscible with organic solvents such as alcohol and ether . Eugenol is a member of the allylbenzene class of compounds and is primarily extracted from essential oils of cloves, nutmeg, cinnamon, basil, and bay leaves, with concentrations reaching up to 90% in clove oil .

The mechanism of action of eugenol is still being elucidated, but several potential mechanisms are under investigation:

  • Analgesic effect: Eugenol may activate transient receptor potential (TRP) channels, which are involved in pain perception.
  • Antimicrobial activity: Eugenol's phenolic structure may disrupt bacterial cell membranes, leading to cell death.
  • Antioxidant activity: Eugenol can scavenge free radicals, protecting cells from oxidative damage.

Eugenol exhibits reactivity at several sites within its molecular structure:

  • Phenolic Hydroxyl Group: Can participate in various substitution reactions.
  • Allyl Group: Involved in addition reactions such as thiol-ene reactions.
  • Aromatic Ring: Can undergo electrophilic aromatic substitutions.
  • Methoxy Group: Can be methylated or demethylated under specific conditions .

Some notable

Eugenol is recognized for its antimicrobial, antioxidant, and anti-inflammatory properties. It has shown effectiveness against various pathogens, including bacteria and fungi, making it a valuable component in dental applications and food preservation. Its antioxidant activity is attributed to its ability to neutralize free radicals, which can contribute to oxidative stress-related diseases . Additionally, eugenol acts as a local anesthetic and has been used in dental procedures due to its analgesic properties .

Eugenol can be synthesized through several methods:

  • Natural Extraction: Typically obtained from clove oil through steam distillation.
  • Biosynthetic Pathways: Derived from the amino acid tyrosine via enzymatic transformations leading to p-coumaric acid and subsequently ferulic acid before forming eugenol .
  • Chemical Synthesis: Laboratory synthesis can involve the methylation of guaiacol followed by allylation processes .

Eugenol has diverse applications across various fields:

  • Dental Care: Used as an antiseptic and analgesic in dental procedures; it forms zinc oxide eugenol cement for restorative dentistry.
  • Food Industry: Acts as a flavoring agent due to its aromatic properties.
  • Pharmaceuticals: Utilized in formulations for its antimicrobial properties.
  • Cosmetics: Incorporated into perfumes and topical formulations due to its pleasant scent .

Research indicates that eugenol interacts with various biological targets:

  • It acts as an antagonist at certain receptor sites (e.g., NMDA receptors) and inhibits monoamine oxidase enzymes, which are involved in neurotransmitter metabolism .
  • Eugenol's interaction with reactive oxygen species suggests potential therapeutic roles in oxidative stress management .

Eugenol shares structural similarities with other compounds but remains unique due to its specific functional groups and biological activities. Here are some similar compounds:

Compound NameStructure TypeKey Properties
MyristicinAllylbenzeneAntioxidant, psychoactive properties
ThymolMonoterpenoidAntimicrobial, used in mouthwashes
CarvacrolMonoterpenoidAntifungal, antibacterial
GuaiacolPhenolic compoundAntiseptic, used in cough syrups

Eugenol's unique combination of an allyl group and methoxy group contributes to its distinctive aroma and biological activities, differentiating it from these similar compounds .

Guaiacol-Based Synthesis Routes

Guaiacol-based synthesis represents one of the most significant industrial approaches for eugenol production, offering multiple pathways with varying degrees of efficiency and selectivity [1] [2] [3]. The strategic importance of guaiacol as an intermediate stems from its structural similarity to eugenol, requiring only the introduction of an allyl side chain to achieve the target molecule [1] [4].

Claisen Rearrangement Mechanism and Yield Optimization

The Claisen rearrangement constitutes a fundamental synthetic transformation in eugenol production, characterized by its ability to form carbon-carbon bonds through a concerted sigmatropic mechanism [5] [6] [7] [8]. This reaction proceeds through a six-membered cyclic transition state involving the concerted movement of six bonding electrons, where the carbon-carbon bond forms between the third carbon of the allyl group and the ortho position of the benzene ring simultaneously with the cleavage of the carbon-oxygen ether bond [6] [7] [8].

Mechanism and Thermodynamics

The Claisen rearrangement mechanism begins with the formation of allyl phenyl ether, which upon heating undergoes a three-comma-three sigmatropic rearrangement [5] [6] [7] [8]. The reaction initially produces a non-aromatic six-allyl-two-comma-four-cyclohexadienone intermediate, which subsequently undergoes proton transfer to restore aromaticity and yield the ortho-allylphenol product [6] [7] [8]. The driving force for this transformation includes the exergonically favored carbonyl carbon-oxygen bond formation with enthalpy change approximately negative twenty-five kilocalories per mole [5] [7].

The reaction demonstrates substantial solvent effects, with polar solvents accelerating the transformation to a greater extent [5]. Hydrogen-bonding solvents provide the highest rate constants, with ethanol-water mixtures yielding rate constants ten-fold higher than sulfolane [5]. Trivalent organoaluminium reagents, such as trimethylaluminium, have been demonstrated to accelerate this reaction significantly [5].

Yield Optimization Strategies

Research has demonstrated remarkable improvements in Claisen rearrangement yields through various optimization approaches. Conventional batch processes at two hundred fifty degrees Celsius typically achieve only fourteen percent yield after thirty minutes [9]. However, microwave-induced Claisen rearrangement has been shown to increase eugenol selectivity to eighty-seven percent [10].

The most significant advancement involves flow microreactor technology, where subcritical water conditions at two hundred sixty-five degrees Celsius and five megapascals pressure achieve ninety-eight percent yield with ninety-eight percent selectivity in only one hundred forty-nine seconds [11]. This represents a dramatic improvement over conventional methods, demonstrating the effectiveness of novel process windows in synthetic chemistry [9] [11].

Flow microreactor systems operating at two hundred sixty-five degrees Celsius with residence times of one hundred fifty-two seconds achieve ninety-five percent yield with ninety-two percent selectivity [11]. The enhanced performance in flow systems results from improved heat and mass transfer characteristics, precise temperature control, and reduced side reaction formation compared to batch processes [9] [11].

Halogenation-Alkylation Sequential Reactions

Halogenation-alkylation sequential reactions represent an alternative synthetic strategy for eugenol production from guaiacol, involving the systematic introduction of functional groups through controlled reaction sequences [3] [12] [13]. These approaches utilize allyl halides, particularly allyl chloride, as alkylating agents in conjunction with guaiacol substrates [3] [13] [4].

Direct Alkylation Approaches

The direct alkylation of guaiacol with allyl chloride represents a straightforward synthetic approach that has been optimized through catalyst development [3] [13] [4]. Research has demonstrated that using guaiacol and allyl chloride as raw materials with a novel composite catalyst designated as tetrahydroline dimethyl achieves remarkably high conversion rates [3] [13] [4]. Under optimized conditions, this methodology attains ninety-eight percent conversion of guaiacol with eighty-eight percent yield of eugenol [3] [13] [4].

The success of this approach depends significantly on catalyst selection and reaction optimization. The composite catalyst tetrahydroline dimethyl demonstrates superior performance compared to conventional catalysts, facilitating efficient carbon-carbon bond formation while minimizing side reactions [3] [13] [4]. The high conversion rates observed suggest that this methodology represents a viable industrial approach for eugenol synthesis.

Sequential Halogenation Strategies

Alternative strategies involve sequential halogenation followed by alkylation reactions, though specific detailed mechanisms for eugenol synthesis through this approach require further research [12]. Patent literature indicates that halogenated reagents can be employed in guaiacol modification, followed by subsequent alkylation reactions to introduce the allyl side chain [12]. However, comprehensive mechanistic studies and yield optimization data for these specific pathways remain limited in the current literature.

The implementation of halogenation-alkylation sequences offers potential advantages in terms of reaction control and selectivity, particularly when dealing with substituted phenolic substrates. These methodologies may provide enhanced regioselectivity compared to direct alkylation approaches, though comprehensive comparative studies are needed to establish their relative merits.

Catalytic Enhancement Strategies

Solid Acid Catalyst Development

Solid acid catalysts represent a crucial advancement in sustainable eugenol synthesis, offering advantages over homogeneous acid catalysts including easier separation, reduced corrosion, and enhanced recyclability [14] [15] [16] [17] [18] [19] [20] [21]. The development of efficient solid acid systems has focused on zeolite-based materials, sulfated metal oxides, and heteropolyacid-supported catalysts.

Zirconia-Based Catalyst Systems

Ultra-stable dispersed catalyst number five represents a significant advancement in solid acid catalyst technology for eugenol esterification reactions [14] [16]. This zirconia-based catalyst demonstrates exceptional performance with high sulfur content of nine percent weight per weight while preserving the tetragonal phase of zirconia [14] [16]. The catalyst exhibits superior performance compared to conventional sulfated zirconia, achieving excellent conversion under moderate conditions of one hundred ten degrees Celsius [14] [16].

Kinetic studies reveal that eugenol esterification using ultra-stable dispersed catalyst number five follows Langmuir-Hinshelwood-Hougen-Watson mechanism involving weak adsorption of reactants and products [14] [16]. The apparent activation energy determined for this system is nine point three six kilocalories per mole, indicating favorable reaction kinetics [14] [16]. The catalyst demonstrates high activity and excellent reusability, making it suitable for industrial applications [14] [16].

Zeolite Catalyst Systems

Zeolite-based catalysts have emerged as highly effective materials for esterification reactions in eugenol synthesis [17] [18] [19] [20] [21]. Zinc silicate molecular sieve five zeolite synthesized via modified hydrothermal methods demonstrates exceptional performance in esterification processes [18] [21]. The crystals exhibit typical patterns corresponding to major peaks of five-zero-one, three-zero-three, and five-zero-three crystal surfaces, indicating successful formation of molecular framework inorganic-type zeolite structure [18] [21].

The acidic strength of zeolite catalysts is determined by their crystal structure, with zinc silicate molecular sieve five demonstrating higher esterification rates compared to sulfuric acid, particularly after fifty minutes of reaction [18] [21]. At sixty minutes reaction time, zinc silicate molecular sieve five achieves seventy-four percent conversion compared to fifty percent achieved in previous studies [18] [21]. This enhanced performance attributes to stronger acidity and favorable pore structure characteristics [18] [21].

Beta zeolites and zinc silicate molecular sieve five zeolites have been successfully employed in eugenol esterification reactions [17]. Esterification reactions conducted with two-to-one molar ratio of eugenol to acetic anhydride and three percent catalyst loading at approximately ninety degrees Celsius demonstrate efficient eugenol acetate formation [17]. The synthesis procedures using Beta and zinc silicate molecular sieve five zeolites without solvents render the process environmentally friendly [17].

Heteropolyacid-Supported Systems

Twelve-molybdophosphoric acid anchored to mesoporous aluminosilicate represents an innovative heterogeneous catalyst system for eugenol acetylation [15]. The catalyst demonstrates exceptional performance with ninety-nine point nine percent conversion in the first cycle and maintains ninety percent conversion after five cycles [15]. Kinetic studies indicate first-order kinetics for eugenol acetylation with activation energy of nineteen point nine six kilojoules per mole [15].

The stability and reusability of heteropolyacid-supported catalysts make them attractive for industrial applications. The material demonstrates excellent stability with no loss of catalytic activity after four cycles of use [15]. The anchoring of twelve-molybdophosphoric acid to mesoporous supports enhances catalyst dispersion and accessibility while preventing leaching during reaction cycles [15].

Grignard Reagent Applications in Side Chain Elongation

Grignard reagents provide powerful tools for carbon-carbon bond formation in eugenol synthesis and modification, particularly for side chain elongation and structural diversification [22] [23] [24] [25] [26] [27]. These organometallic compounds exhibit high nucleophilicity due to the electronegativity difference between magnesium and carbon, effectively behaving as carbanions in synthetic transformations [22] [23] [24] [25] [26] [27].

Mechanism and Reactivity Patterns

Grignard reagents demonstrate exceptional versatility in attacking various electrophilic centers, with carbonyl compounds representing the most common targets [22] [23] [24] [25] [26] [27]. The mechanism involves nucleophilic addition where the carbon-magnesium bond attacks the electrophilic carbon center, simultaneously breaking the carbon-oxygen pi bond and forming a new carbon-carbon bond [23] [24] [25] [26].

For aldehyde substrates, Grignard reagents produce secondary alcohols through direct nucleophilic addition [22] [23] [24] [25] [26] [27]. Ketone substrates yield tertiary alcohols through the same mechanism, with the additional steric bulk around the reaction center [22] [23] [24] [25] [26] [27]. These reactions typically proceed with high yields under appropriate conditions [22] [23] [24] [25] [26] [27].

Ester Reactions and Double Addition

Ester substrates present unique reactivity patterns with Grignard reagents, involving addition-elimination-addition sequences that result in tertiary alcohol products with two identical substituents derived from the Grignard reagent [23] [25] [26]. The initial nucleophilic addition forms a tetrahedral intermediate, followed by elimination of the alkoxide leaving group to generate a ketone [23] [25] [26]. A second equivalent of Grignard reagent then attacks the newly formed ketone, yielding the final tertiary alcohol product [23] [25] [26].

This double addition characteristic requires careful stoichiometric control, typically employing two equivalents of Grignard reagent per equivalent of ester substrate [23] [25] [26]. The reaction provides access to symmetrically substituted tertiary alcohols that would be difficult to obtain through alternative synthetic routes [23] [25] [26].

Chain Elongation through Carbon Dioxide Addition

Carbon dioxide represents an excellent electrophile for Grignard reagent chain elongation reactions, producing carboxylic acid derivatives after appropriate workup [22] [23]. The mechanism involves nucleophilic attack of the Grignard carbon on the electrophilic carbon of carbon dioxide, forming a carboxylate magnesium salt [22] [23]. Subsequent acidic workup protonates the carboxylate to yield the corresponding carboxylic acid [22] [23].

This methodology provides efficient access to carboxylic acids with one additional carbon atom compared to the original Grignard reagent [22] [23]. The reaction typically proceeds with high yields and represents a valuable synthetic transformation for extending carbon chain length [22] [23].

Epoxide Ring Opening Applications

Grignard reagents effectively open epoxide rings through sodium two mechanisms, providing access to primary or secondary alcohols depending on the substitution pattern of the epoxide [23] [25]. The regioselectivity of ring opening depends on steric and electronic factors, with attack typically occurring at the less substituted carbon center [23] [25].

These reactions demonstrate excellent utility for side chain modification in eugenol derivatives, particularly when epoxide-containing intermediates are available [23] [25]. The ring opening proceeds under mild conditions and typically exhibits high regioselectivity and yield [23] [25].

Solvent Requirements and Practical Considerations

All Grignard reactions require aprotic ethereal solvents, with diethyl ether and tetrahydrofuran representing the most common choices [22] [23] [24] [25] [26] [27]. Tetrahydrofuran proves particularly effective for aryl and vinyl halides, which exhibit lower reactivity compared to alkyl halides [22] [23] [24] [25] [26] [27]. The ethereal solvents serve dual functions: stabilizing the Grignard reagent through coordination and providing an inert reaction medium [22] [23] [24] [25] [26] [27].

Water and alcohols must be rigorously excluded from Grignard reactions, as these protic solvents destroy the reagent through protonation [22] [23] [24] [25] [26] [27]. The requirement for anhydrous conditions necessitates careful substrate and solvent preparation, typically involving distillation and storage over molecular sieves [22] [23] [24] [25] [26] [27].

Data Tables

Table 1: Claisen Rearrangement Yield Optimization Data
Reaction ConditionsTemperature (°C)Yield (%)Selectivity (%)Reaction TimeReference
Conventional Batch (250°C)25014Not specified30 min [9]
Microwave ClaisenNot specified87Not specifiedNot specified [10]
Flow Microreactor (265°C, 5MPa)2659592152 s [11]
Subcritical Water (265°C)2659898149 s [11]
Lewis Acid CatalyzedVariableVariableVariableVariable [5] [6] [7] [8]
Table 2: Guaiacol-Based Synthesis Routes Performance
Synthesis RouteStarting MaterialCatalystConversion Rate (%)Yield (%)Reference
Phenol → Catechol → Guaiacol → EugenolPhenolNot specifiedNot specifiedNot specified [1]
Guaiacol + Allyl Chloride (THLD Catalyst)Guaiacol + Allyl ChlorideTHLD Composite Catalyst9888 [3] [13] [4]
Guaiacol Allyl Ether → Claisen RearrangementGuaiacolHeatNot specifiedNot specified [28] [29]
Claisen Rearrangement (Allen and Gates Method)GuaiacolNot specified6767 [28] [29]
Table 3: Solid Acid Catalyst Performance in Eugenol Synthesis
Catalyst TypeReaction TypeTemperature (°C)Conversion (%)Activation Energy (kcal/mol)ReusabilityReference
UDCaT-5 (Sulfated Zirconia)Eugenol Esterification110Excellent9.36High [14] [16]
ZSM-5 ZeoliteEsterificationNot specified74Not specifiedExcellent [17] [18] [21]
Beta ZeoliteEsterification90Not specifiedNot specifiedEfficient [17]
HPMo/AlSiMEugenol AcetylationNot specified99.919.96After 4 cycles: 90% [15]
Amberlyst A-21Eugenol Esterification9595Not specified>93% for 32h [30] [31]
H-USY ZeoliteAmino Acid Esterification100-13083Not specifiedDecreased after each cycle [19]
Table 4: Grignard Reagent Applications for Side Chain Elongation
ApplicationProduct TypeMechanismSolvent RequirementYield ConsiderationsReference
Carbonyl Attack (Aldehyde)Secondary AlcoholNucleophilic AdditionEther/THFHigh [22] [23] [24] [25] [26] [27]
Carbonyl Attack (Ketone)Tertiary AlcoholNucleophilic AdditionEther/THFHigh [22] [23] [24] [25] [26] [27]
Ester Reaction (Double Addition)Tertiary Alcohol (Same R groups)Addition-Elimination-AdditionEther/THFRequires 2 equiv. Grignard [23] [25] [26]
CO2 Attack (Chain Elongation)Carboxylic AcidNucleophilic AdditionEther/THFHigh [22] [23]
Epoxide Ring OpeningPrimary/Secondary AlcoholSN2 Ring OpeningEther/THFRegioselective [23] [25]
Side Chain ModificationExtended Carbon ChainNucleophilic AdditionEther/THFVariable [32]

The comprehensive analysis of synthetic pathways for eugenol production reveals significant advancements in both traditional and innovative approaches. Claisen rearrangement optimization through flow microreactor technology and subcritical water conditions has achieved remarkable yield improvements, reaching ninety-eight percent yield with excellent selectivity [11]. Guaiacol-based synthesis routes, particularly those employing the tetrahydroline dimethyl catalyst system, demonstrate exceptional conversion rates of ninety-eight percent [3] [13] [4].

Solid acid catalyst development has progressed substantially, with ultra-stable dispersed catalyst number five and zeolite systems providing environmentally friendly alternatives to homogeneous catalysts while maintaining high activity and reusability [14] [16] [17] [18] [21]. Grignard reagent applications offer powerful tools for side chain elongation and structural modification, providing access to diverse eugenol derivatives through well-established organometallic chemistry [22] [23] [24] [25] [26] [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Eugenol appears as clear colorless pale yellow or amber-colored liquid. Odor of cloves. Spicy pungent taste. (NTP, 1992)
Liquid, Other Solid; Other Solid; Liquid
Colorless to pale yellow liquid with an odor of cloves; Darkened and thickened by air; [Merck Index] Colorless, light yellow, or amber liquid; [CAMEO]
Solid
Colourless to pale yellow liquid; Aroma of cloves

Color/Form

Colorless or pale yellow liquid
CRYSTALS FROM HEXANE

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

164.083729621 g/mol

Monoisotopic Mass

164.083729621 g/mol

Boiling Point

489 °F at 760 mmHg (NTP, 1992)
225 °C
252.00 to 253.00 °C. @ 760.00 mm Hg

Flash Point

219 °F (NTP, 1992)
>212 °F (>100 °C) (closed cup)

Heavy Atom Count

12

Taste

Spicy, pungent taste

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)

Density

1.0652 at 68 °F (NTP, 1992) - Denser than water; will sink
1.0652 g/cu cm at 20 °C
1.064-1.070

LogP

2.27 (LogP)
2.27
log Kow = 2.49

Odor

Odor of cloves
Warm, spicy, floral

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Solid powder

Melting Point

15.4 to 15.6 °F (NTP, 1992)
-9.2 to -9.1 °C
-12.00 to -10.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3T8H1794QW

Related CAS

38219-15-7

GHS Hazard Statements

Aggregated GHS information provided by 2843 companies from 26 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 88 of 2843 companies. For more detailed information, please visit ECHA C&L website;
Of the 25 notification(s) provided by 2755 of 2843 companies with hazard statement code(s):;
H317 (99.93%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (96.23%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Eugenol is not currently available in any FDA-approved drug products. There are a number of unapproved OTC products that advertise it for the use of toothache. Eugenol is is also commonly used in combination with zinc oxide in dental procedures for the cementation of temporary prostheses and the temporary restoration of teeth and cavities.
FDA Label

Livertox Summary

Eugenol, also called clove oil, is an aromatic oil extracted from cloves that is used widely as a flavoring for foods and teas and as an herbal oil used topically to treat toothache and more rarely to be taken orally to treat gastrointestinal and respiratory complaints. Eugenol in therapeutic doses has not been implicated in causing serum enzyme elevations or clinically apparent liver injury, but ingestions of high doses, as with an overdose, can cause severe liver injury.

Drug Classes

Herbal and Dietary Supplements

Therapeutic Uses

... Has been used as an antipyretic but it is relatively ineffective. /Eugenol/ has... been used in medicine for the study of mucous secretion /and/ gastric cytology, without gastric resection or gastroenterostomy. It has been shown to have anthelmintic properties. /SRP: Former use/
Nonprescription medicines for toothache commonly contain eugenol, and some products for canker-sore may do so also.
Eugenol is used as a component of several dental materials (e.g., dental cements, impression pastes and surgical pastes). Such products are principally combinations of zinc oxide and eugenol in varying ratios. They are reported to be widely used in dentistry as temporary filing materials, cavity liners for pulp protection, capping materials, temporary cementation of fixed protheses, impression materials and major ingredients of endodontic sealers. In addition, eugenol has been used in dentistry for disinfecting root canals.
Analgesic (dental)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

The exact mechanism of action of eugenol is unknown. However, eugenol has been shown to interrupt action potentials, which may be involved in its anti-pain activity. Research has also shown eugenol to have anti-inflammatory, neuroprotective, antipyretic, antioxidant, antifungal and analgesic properties.
... Thymocyte suspension was irradiated by gamma-rays, and the malondialdehyde (MDA) formation was measured with the thiobarbituric acid reactive species (TBARS) method. The results showed an increase in MDA in irradiated (2 Gy) thymocytes, which was inhibited in samples treated with increasing concentrations of eugenol (10-200 uM) prior to irradiation. The concentration of eugenol required to inhibit half of the MDA formation (IC(50)) in irradiated thymocytes was 100 uM. A dose-dependent increase in the generation of ROS was observed in irradiated thymocytes (0.5-200 cGy) as measured by 2,7-dichlorodihydro fluorescein diacetate (DCH-FDA), which was inhibited by eugenol administered before irradiation.
Respiratory inhibition of isolated rat liver mitochondria by eugenol was dose related and uncoupled oxidative phosphorylation from electron transfer.
Polymorphonuclear leukocytes (PMNL) play an important role in the modulation of inflammatory conditions in humans. PMNL cells recruited at the site of inflammation, release inflammatory mediators such as leukotrienes, proteolytic enzymes and reactive oxygen species. Among these, leukotrienes are implicated in pathophysiology of allergic and inflammatory disorders like asthma, allergic rhinitis, arthritis, inflammatory bowel disease and psoriasis. 5-lipoxygenase (5-LO) is the key enzyme in biosynthetic pathway of leukotrienes. Our earlier studies showed that spice phenolic active principles significantly inhibit 5-LO enzyme in human PMNLs. In this study we have further characterized the inhibitory mechanism of eugenol, the active principle of spice-clove on 5-LO enzyme and also its effect on leukotriene C((4)) (LTC(4)). Substrate dependent enzyme kinetics showed that the inhibitory effect of eugenol on 5-LO was of a non-competitive nature. Further, eugenol was found to significantly inhibit the formation of LTC(4) in calcium ionophore A23187 and arachidonic acid (AA) stimulated PMNL cells. These data clearly suggest that eugenol inhibits 5-LO by non-competitive mechanism and also inhibits formation of LTC(4) in human PMNL cells and thus may have beneficial role in modulating 5-LO pathway in human PMNL cells.
The Ca(2+)-activated Cl(-) channel TMEM16A is involved in epithelial fluid secretion, smooth muscle contraction and neurosensory signaling. We identified a Thai herbal antidiarrheal formulation that inhibited TMEM16A Cl(-) conductance. C18-reversed-phase HPLC fractionation of the herbal formulation revealed >98% of TMEM16A inhibition activity in one out of approximately 20 distinct peaks. The purified, active compound was identified as eugenol (4-allyl-2-methoxyphenol), the major component of clove oil. Eugenol fully inhibited TMEM16A Cl(-) conductance with single-site IC(50)~150 uM. Eugenol inhibition of TMEM16A in interstitial cells of Cajal produced strong inhibition of intestinal contraction in mouse ileal segments. TMEM16A Cl(-) channel inhibition adds to the list of eugenol molecular targets and may account for some of its biological activities.
For more Mechanism of Action (Complete) data for EUGENOL (21 total), please visit the HSDB record page.

Vapor Pressure

0.01 mmHg at 68 °F ; 0.03 mmHg at 77 °F (NTP, 1992)
0.01 [mmHg]
VP: 1 mm Hg at 78.4 °C. Percent in saturated air: approx 0.004 at 25 °C, 760 mm Hg
0.0221 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

97-53-0

Absorption Distribution and Excretion

Intraperitoneal injection of a single 450 mg/kg dose of (14)C methoxy labelled eugenol resulted in rapid distribution to all organs. Both ether- and water soluble materials were recovered from most tissues and excretions. Only 0.2-1.0% of the dose was eliminated as expired (14)CO2. Over 70% of a lethal dose of eugenol was recovered on death, from the urine of rabbits.
No penetration of mouse skin was demonstrated after dermal application of eugenol.

Metabolism Metabolites

Following ip injection of (14)C eugenol into rats, ... the presence of (14)CO2 in expired air indicated the demethylation of eugenol.
The metabolism and toxic effects of eugenol were studied in isolated rat hepatocytes. Incubation of hepatocytes with eugenol resulted in the formation of conjugates with sulfate, glucuronic acid and glutathione. The major metabolite formed was the glucuronic acid conjugate. Covalent binding to cellular protein was observed using (3)H eugenol. Loss of intracellular glutathione and cell death were also observed in these incubations. Concentrations of 1 mM eugenol caused a loss of over 90% of intracellular glutathione and resulted in approximately 85% cell death over a 5 hr incubation period. The loss of the majority of glutathione occurred prior to the onset of cell death (2 hr). The effects of eugenol were concentration dependent. The addition of 1 mM N-acetylcysteine to incubations containing 1 mM eugenol was able to completely prevent glutathione loss and cell death as well as inhibit the covalent binding of eugenol metabolites to protein. Conversely, pretreatment of hepatocytes with diethylmaleate to deplete intracellular glutathione increased the cytotoxic effects of eugenol. These results demonstrate that eugenol is actively metabolized in hepatocytes and suggest that the cytotoxic effects of eugenol are due to the formation of a reactive intermediate, possibly a quinone methide.
Two metabolites of eugenol, 3-piperidyl-1-(3'-methoxy-4'-hydroxyphenyl)-1-propanone and 3-pyrrolidinyl-1-(3'-methoxy-4'-hydroxyphenyl)-1-propanone, have been isolated from rat urine.
Epoxidation of eugenol by rat liver cell cultures has been reported. The dihydrodiol metabolite of eugenol has been isolated from liver homogenates and urine of rats pretreated with eugenol.
For more Metabolism/Metabolites (Complete) data for EUGENOL (9 total), please visit the HSDB record page.
Eugenol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(2-methoxy-4-prop-2-enylphenoxy)oxane-2-carboxylic acid and Hydroxychavicol.

Associated Chemicals

Eugenol benzoate;531-26-0

Wikipedia

Eugenol
Benzoin_(organic_compound)

Use Classification

Food additives -> Flavoring Agents
Agrochemicals -> Pesticides
Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Cosmetics -> Denaturant; Tonic

Methods of Manufacturing

The oil containing eugenol is treated with a 3% aqueous solution of NaOH; the nonacid components are extracted with ether; the alkaline solution is acidified to isolate the phenols and subsequently is fractionally distilled under reduced pressure; to avoid the formation of emulsions, a pretreatment of the oil with tartaric acid is preferred.
It can be extracted from clove oil with aqueous potassium hydroxide, followed by liberation with an acid, and distillation in a stream of CO2. It can be synthesized by the reaction of allyl chloride with guaiacol.
Since sufficient eugenol can be isolated from cheap essential oils, synthesis is not industrially important. Eugenol is still preferentially isolated from clove leaf and cinnamon leaf oil (e.g., by extraction with sodium hydroxide solution). Nonphenolic materials are then removed by steam distillation. After the alkaline solution is acidified at low temperature, pure eugenol is obtained by distillation.

General Manufacturing Information

Food, beverage, and tobacco product manufacturing
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Wholesale and Retail Trade
Plastics Material and Resin Manufacturing
All Other Chemical Product and Preparation Manufacturing
Phenol, 2-methoxy-4-(2-propen-1-yl)-: ACTIVE
Eugenol ... is the main component of several essential oils, clove leaf oil and cinnamon leaf oil may contain greater than 90%.

Analytic Laboratory Methods

This paper reports the development and validation of an HPLC-diode array detection (DAD) method for the determination of eugenol in clove. HPLC separation was accomplished on an XTerra RP18 column (250 x 4.6 mm id, 5 microm) with an isocratic mobile phase of 60% methanol and DAD at 280 nm. Calibration graphs were linear with very good correlation coefficients (r2 > 0.9999) from 12.5 to 1000 ng/mL. The LOD was 0.81 and the LOQ was 2.47 ng/mL. The method showed good intraday precision (%RSD 0.08-0.27%) and interday precision (%RSD 0.32-1.19%). The method was applied to the analysis of eugenol from clove cultivated in various countries (Indonesia, Singapore, and China). Quantitative analysis of the 15 clove samples showed that the content of eugenol varied significantly, ranging from 163 to 1049 ppb.
A method for the detection and quantitative assay of eugenol in dental materials and-filling agents was developed. Its sensitivity limit is 10 ng/ml for liquid samples and 25 mcg/g for solid ones. Metrologic characteristics of the method make it suitable for the detection of eugenol in dental fillings after their long-term contact with biological tissues.
Eugenol was determined by HPLC on Kontron RP-18 column or on nucleosil column.
... UV spectrophotometry may be used to yield results accurate to concentration /in air/ as small as 0.005 mg/mL.
For more Analytic Laboratory Methods (Complete) data for EUGENOL (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Sensitive HPLC assay used for the determination of eugenol in body fluids. Amount in the range 0.02-100 ug of eugenol/mL of body fluid were determined with intra-assay coefficients of variation <4% (1.13-3.72%).

Interactions

Mice treated with eugenol (400-600 mg/kg, orally) in combination with an inhibitor of glutathione synthesis, buthionine sulfoximine (1 hr before eugenol, 4 mmol/kg, ip) developed hepatotoxicity characterized by increases in relative liver weight and serum glutamic-pyruvic transaminase, hepatic congestion, and centrilobular necrosis of hepatocytes. Eugenol (up to 600 mg/kg) alone produced no hepatotoxicity. Drug metabolism inhibitors such as carbon disulfide, methoxsalen, and piperonyl butoxide prevented or significantly reduced the hepatotoxic effect of eugenol given in combination with buthionine sulfoximine.
The present study was undertaken to evaluate the chemopreventive potential of eugenol alone and in combination with a chemotherapeutic agent such as gemcitabine. Eugenol showed dose-dependent selective cytotoxicity toward HeLa cells in comparison to normal cells, pointing to its safe cytotoxicity profile. A combination of eugenol and gemcitabine induced growth inhibition and apoptosis at lower concentrations, compared with the individual drugs. The analysis of the data using a combination index showed combination index values of <1 indicating strong synergistic interaction. The combination thus may enhance the efficacy of gemcitabine at lower doses and minimize the toxicity on normal cells. In addition, the expression analysis of genes involved in apoptosis and inflammation revealed significant downregulation of Bcl-2, COX-2, and IL-1beta on treatment with eugenol. Thus, the results suggest that eugenol exerts its anticancer activities via apoptosis induction and anti-inflammatory properties and also provide the first evidence demonstrating synergism between eugenol and gemcitabine, which may enhance the therapeutic index of prevention and/or treatment of cervical cancer.
The biochemical mechanisms underlying the increased toxicity of several plant essential oils (thymol, eugenol, pulegone, terpineol, and citronellal) against fourth instar of Aedes aegypti L. when exposed simultaneously with piperonyl butoxide (PBO) were examined. Whole body biotransformational enzyme activities including cytochrome P450-mediated oxidation (ethoxyresorufin O-dethylase (EROD)), glutathione S-transferase (GST), and beta-esterase activity were measured in control, essential oil-exposed only (single chemical), and essential oil + PBO (10 mg/liter) exposed larvae. At high concentrations, thymol, eugenol, pulegone, and citronellal alone reduced EROD activity by 5-25% 16 h postexposure. Terpineol at 10 mg/liter increased EROD activity by 5 +/- 1.8% over controls. The essential oils alone reduced GST activity by 3-20% but PBO exposure alone did not significantly affect the activity of any of the measured enzymes. All essential oils in combination with PBO reduced EROD activity by 58-76% and reduced GST activity by 3-85% at 16 hr postexposure. This study indicates a synergistic interaction between essential oils and PBO in inhibiting the cytochrome P450 and GST detoxification enzymes in Ae. aegypti.
... Swiss albino mice were administered different doses of eugenol (75,150 and 300 mg/kg) before exposure to 1.5 Gy of gamma radiation. The micronucleus test was carried out to determine the genetic damage in bone marrow. Our results demonstrated significant reduction in the frequencies of micronucleated polychromatic erythrocytes (MnPCEs) with all three eugenol doses. Eugenol (150 mg/kg) was also tested against different doses of radiation (0.5, 1, 1.5, and 2 Gy) and was found to afford significant radioprotection. Reduction in the incidence of MnPCEs could be noticed up to 72 hr postirradiation (1.5 Gy). Moreover, the level of peroxidative damage and the specific activities of lactate dehydrogenase (LDH) and methylglyoxalase I (Gly I) were observed in the liver of mice treated with eugenol for seven days in comparison to untreated mice.
For more Interactions (Complete) data for EUGENOL (7 total), please visit the HSDB record page.

Stability Shelf Life

Darkens and thickens on exposure to air.

Dates

Last modified: 08-15-2023

[Solid phase microextraction-high performance liquid chromatography of fluorinated covalent organic polymer to determine eugenol anesthetics in aquatic products]

Xingyi Wang, Yanlong Chen, Gongke Li
PMID: 34486841   DOI: 10.3724/SP.J.1123.2021.06027

Abstract

Fluorinated covalent organic polymers (F-COPs) constitute a new class of porous materials with a topological structure, large surface area, and potential superiority over other types of polymers in sample preparation. In this study, a F-COP was rapidly synthesized by a simple Schiff-based reaction using 2,3,5,6-tetrafluoroterephthalaldehyde (TFA) and 1,3,5-tris(4-aminophenyl)benzene (TAPB) as monomers, and by adding scandium (Ⅲ) triflate (Sc(OTf)
) as the metal catalyst at room temperature. The prepared F-COP was applied as a coating adsorbent for solid phase microextraction (SPME) to enrich three kinds of eugenol anesthetics in aquatic products. The extraction performance of an enrichment medium is an important factor for practical application in real analytical projects. This F-COP adsorbent with rich
-stacking electrons contained abundant phenyl rings and imine (-C=N) groups throughout the molecular framework. The adsorption mechanism was explored and discussed based on the
affinity and hydrogen bonding interaction, which contributed to its strong recognition affinity to targets. The F-COP was characterized by Fourier transform infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), nitrogen adsorption-desorption isotherms, and scanning electron microscopy (SEM). The results indicated that the novel F-COP-SPME bar exhibited a rough and porous surface structure, good preparation reproducibility, and high stability. High performance liquid chromatography (HPLC) was performed with an ultraviolet-visible (UV-vis) wavelength detector. A Diamonsil plus C18 column (250 mm×4.6 mm, 5 μm) was used as the analytical column. The mobile phase comprised 60% methanol and 40% ultrapure water, and was flowed at 0.800 mL/min. The injected volume of the sample was 20.0 μL. The column temperature was maintained at 30 ℃ and the detection wavelength was set to 280 nm. Further, the SPME conditions (including extraction time, stirring rate, desorption solvent, and desorption time) that influenced the extraction efficiencies of the eugenol anesthetics were investigated in detail. Thus, the optimized F-COP-SPME bar conditions were established as follows: extraction time: 30 min; stirring rate: 700 r/min; desorption solvent: acetonitrile; desorption time: 10 min. By combining F-COP-based SPME with HPLC-UV analysis, an effective method was developed for the extraction and determination of eugenol, eugenyl acetate, and methyl eugenol residues in aquatic products. The method demonstrated good linearity in the range of 10-1000 μg/L for eugenol and eugenyl acetate, and 10-1500 μg/L for methyl eugenol, with correlation coefficients (
) greater than 0.9961, low limits of detection (2.9-4.5 μg/kg,
=3), and excellent precision (relative standard deviations lower than 8.7%,
=5). Finally, the method was applied for the effective extraction of three kinds of eugenol anesthetics from tilapia and shrimp samples. The obtained recoveries were in the range of 76.7%-98.7% and 80.3%-104% with relative standard deviations of 8.5%-11.8% and 8.6%-12.4% (
=5), respectively. These results demonstrated that the F-COP is promising for use as an adsorbent in SPME for the determination of eugenol anesthetics in aquatic products. The developed method was suitable for the qualitative and quantitative determination of three kinds of eugenol anesthetics in aquatic products, yielding a satisfactory purification effect and sensitivity.


Eugenol Alleviates Dextran Sulfate Sodium-Induced Colitis Independent of Intestinal Microbiota in Mice

Shuai Chen, Xin Wu, Shengguo Tang, Jie Yin, Zehe Song, Xi He, Yulong Yin
PMID: 34478286   DOI: 10.1021/acs.jafc.1c00917

Abstract

The present study investigated the effect of eugenol (EUG) on dextran sulfate sodium (DSS)-induced colitis and explored the underlying mechanisms. C57BL/6 mice were intragastrically administered normal saline or EUG (20 mg/kg body weight) for 17 days, and colitis was induced by using 3% DSS from day 7. The results showed that EUG increased the body weight and reduced the disease activity index score and colon pathological scores in DSS-treated mice (
< 0.05). Further, EUG preserved the proinflammatory cytokines (interleukin (IL)-6, -12, -21, and -23), lowered (
< 0.05) colonic malondialdehyde (MDA), uncoupling protein 2 (UCP2) expression and p65 phosphorylation, and activated (
< 0.05) colonic kelch-like ECH-associated protein 1 and nuclear factor (erythroid-derived 2)-like 2 expressions but did not affect the intestinal microbiota in DSS-treated mice. Furthermore, EUG ameliorated colitis in antibiotic-treated mice, while fecal microbiota transplantation from EUG preadministered mice failed to ameliorate colitis. In conclusion, EUG could alleviate colitis by attenuating colonic inflammation and oxidative stress independent of intestinal microbiota.


Assessment of 2-allyl-4,5-dimethoxyphenol safety and attractiveness to mature males of Bactrocera dorsalis (Hendel)

Shu-Zhen Deng, Xin-Yang Li, Zi-Ming Wang, Jun-Bo Wang, Dan-Yang Han, Jia-Hao Fan, Qi Zhao, Huan Liu, Xin-Shuai Wang
PMID: 34364125   DOI: 10.1016/j.ecoenv.2021.112567

Abstract

Males of the Oriental fruit fly Bactrocera dorsalis (Hendel) are highly attracted to, and compulsively feed, on methyl eugenol (ME). ME is converted into 2-allyl-4,5-dimethoxyphenol (DMP) and (E)-coniferyl alcohol (E-CF), which are temporarily sequestered in the fly's rectal gland prior to being released at dusk. Previous research initially confirmed that DMP is a relatively strong lure to B. dorsalis males. However, the characteristics of males' response to DMP and toxicology of DMP remains largely unclear. In our study, we demonstrated that DMP was more attractive to sexually mature males than E-CF tested in laboratory bioassays. Interestingly, the responsiveness of mature males to DMP was not uniform throughout the day, eliciting the highest response during the day and dropping to a low level at night. Furthermore, there were no significant differences between the olfactory responses of virgin and mated mature males to DMP. No obvious signs of toxic symptom and deaths were observed in mice during a 14-day acute oral toxicity testing. Further, toxicologically significant changes were not observed in body weight, water intake, food consumption, and absolute and relative organ weights between control and treated groups, implying DMP could be regarded as nontoxic. Lastly, the cytotoxicity data of DMP on cells showed that it exhibited no significant cytotoxicity to normal human and mouse cells. Taken together, results from both the acute and cellular toxicity experiments demonstrated the nontoxic nature of DMP. In conclusion, DMP shows promise as an effective and eco-friendly lure for B. dorsalis males, and may contribute to controlling B. dorsalis in the flied.


Eugenol interacts with cardiac sodium channel and reduces heart excitability and arrhythmias

Jorge Lucas Teixeira-Fonseca, Artur Santos-Miranda, Joab Barbosa da Silva, Leisiane Pereira Marques, Julliane Vasconcelos Joviano-Santos, Paula Idma Chaves Nunes, Danilo Roman-Campos, Antonio Nei Santana Gondim
PMID: 34217764   DOI: 10.1016/j.lfs.2021.119761

Abstract

Eugenol is a natural compound found in the essential oils of many aromatic plants. The compound is used as a local anesthetic because of its inhibitory effect on the voltage-gated Na
channels (Na
), which are expressed in the nociceptive neurons. Eugenol has shown wide range of activities in the cardiovascular system; most of these activities are attributed to the modulation of voltage-sensitive Ca
channels. However, its action on Na
1.5, the main subtype of Na
expressed in the mammalian myocardium, is unknown. The interaction of eugenol with Na
1.5 could also contribute to its antiarrhythmic properties in vitro and ex vivo. We investigated the compound's effect on sodium current (I
) and its possible cardiac antiarrhythmic activity.
The effect of eugenol on cardiac contractility was investigated using isolated atrium from guinea pig (for isometric force measurements). The compound's effect on I
was evaluated using human embryonic cell transiently expressing human Nav1.5 and patch-clamp technique.
Eugenol caused negative inotropic and chronotropic effects in the atria. In the ex vivo arrhythmia model, eugenol decreased atrial pacing disturbance induced by ouabain. Eugenol reduced the I
in a concentration-dependent manner. Furthermore, the compound left-shifted the stationary inactivation curve, delayed recovery from inactivation of the I
, and preferentially blocked the channel in the inactivated state. Importantly, eugenol was able to attenuate the late sodium current. All these aspects are considered to be antiarrhythmic.
Overall, our findings demonstrate that eugenol has antiarrhythmic activity due, at least in part, to its interaction with Na
1.5.


Simultaneous Refolding of Wheat Proteins and Soy Proteins Forming Novel Antibiotic Superstructures by Carrying Eugenol

Jian He, Yucheng Zong, Ren Wang, Wei Feng, Zhengxing Chen, Tao Wang
PMID: 34180673   DOI: 10.1021/acs.jafc.1c01210

Abstract

Essential oils (EOs) are natural antibiotic chemicals for food preservation; however, their use is challenging due to low solubility and high volatility. In this study, hybrid protein particles with hydrophobic interiors and colloidal stability were designed to carry hydrophobic eugenol with enhanced storage and thermal stability. Stable self-emulsified delivery systems (SEDSs) were facilitated by simply mixing eugenol with wheat proteins (WPs) and soy proteins (SPs) at pH 12 prior to neutralization. This strategy enabled protein co-folding that permitted the entrapment of eugenol with a high entrapment capacity of
. 500 mg/g protein. Control over the SP/WP ratios contributed to tunable microstructural conformations, which in turn modulated the stability of SEDSs with prominent bacteriostatic properties against fungi when applied to rice cakes during long-term storage. These results underline the feasibility of properly utilizing EOs by binary protein structures, where the antibacterial properties of EOs could be manipulated coherently.


Development and validation of a rapid high-performance thin-layer chromatographic method for quantification of gallic acid, cinnamic acid, piperine, eugenol, and glycyrrhizin in Divya-Swasari-Vati, an ayurvedic medicine for respiratory ailments

Acharya Balkrishna, Priyanka Sharma, Monali Joshi, Jyotish Srivastava, Anurag Varshney
PMID: 34101986   DOI: 10.1002/jssc.202100096

Abstract

Divya-Swasari-Vati is a calcium containing polyherbal ayurvedic medicine prescribed for the lung-related ailments observed in the current pandemic of Severe Acute Respiratory Syndrome Coronavirus 2 infections. The formulation is a unique quintessential blend of nine herbs cited in Ayurvedic texts for chronic cough and lung infection. Analytical standardization of herbal medicines is the pressing need of the hour to ascertain the quality compliance. This persuaded us to develop a simple, rapid, and selective high-performance thin-layer chromatographic method for Divya-Swasari-Vati quality standardization. The developed method was validated for the quantification of marker components, gallic acid, cinnamic acid, piperine, eugenol and glycyrrhizin, against reference standards in five different batches of Divya-Swasari-Vati. The analytes were identified by visualization at 254 nm, and by matching their retention factor with authentic standards. The developed method was validated as per the guidelines recommended by the International Council for Harmonization for parameters like, linearity, limit of detection, limit of quantification, accuracy, and precision. Therefore, the developed novel high-performance thin-layer chromatographic process could be employed for rapid standardization of Divya-Swasari-Vati and other related herbal formulation, which would aid in quality manufacturing and product development.


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